molecular formula C12H9ClFNO B10907146 3-Chloro-4-(3-fluorophenoxy)aniline

3-Chloro-4-(3-fluorophenoxy)aniline

Cat. No.: B10907146
M. Wt: 237.66 g/mol
InChI Key: YNVPKQXOZXARBX-UHFFFAOYSA-N
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Description

3-Chloro-4-(3-fluorophenoxy)aniline is a halogenated aniline derivative characterized by a chloro substituent at the 3-position and a 3-fluorophenoxy group at the 4-position of the benzene ring. It serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and antiparasitic agents. Its molecular formula is C₁₂H₈ClFNO, with a molecular weight of 251.65 g/mol . The compound’s structure enables interactions with biological targets such as EGFR, HER2, and DAPK1, making it a versatile scaffold for drug development .

Properties

Molecular Formula

C12H9ClFNO

Molecular Weight

237.66 g/mol

IUPAC Name

3-chloro-4-(3-fluorophenoxy)aniline

InChI

InChI=1S/C12H9ClFNO/c13-11-7-9(15)4-5-12(11)16-10-3-1-2-8(14)6-10/h1-7H,15H2

InChI Key

YNVPKQXOZXARBX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)OC2=C(C=C(C=C2)N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(3-fluorophenoxy)aniline typically involves a nucleophilic substitution reaction. One common method involves the reaction of 3-chloroaniline with 3-fluorophenol in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

For industrial-scale production, the process is optimized for higher yields and safety. The reaction conditions are carefully controlled, and the use of catalysts may be employed to enhance the reaction rate and selectivity. The product is then purified through crystallization or distillation to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(3-fluorophenoxy)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Potassium carbonate in DMF at elevated temperatures.

Major Products Formed

Scientific Research Applications

3-Chloro-4-(3-fluorophenoxy)aniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Chloro-4-(3-fluorophenoxy)aniline depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but it often involves binding to active sites or altering the function of target proteins .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 3-Chloro-4-(3-fluorophenoxy)aniline and its analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility
3-Chloro-4-(3-fluorophenoxy)aniline (Target) 3-Cl, 4-(3-F-phenoxy) C₁₂H₈ClFNO 251.65 Not reported Organic solvents, low water
3-Chloro-4-(4-fluorophenoxy)aniline 3-Cl, 4-(4-F-phenoxy) C₁₂H₈ClFNO 251.65 Not reported Similar to target
3-Chloro-4-(3-chlorophenoxy)aniline 3-Cl, 4-(3-Cl-phenoxy) C₁₂H₈Cl₂NO 268.10 Not reported Lower water solubility
3-Chloro-4-(3-(trifluoromethyl)phenoxy)aniline 3-Cl, 4-(3-CF₃-phenoxy) C₁₃H₈ClF₃NO 301.66 Not reported High lipophilicity
3-Chloro-4-(3,4-dichlorophenoxy)aniline 3-Cl, 4-(3,4-diCl-phenoxy) C₁₂H₇Cl₃NO 302.55 Not reported Very low water solubility
3-Chloro-4-(4-chlorophenoxy)aniline 3-Cl, 4-(4-Cl-phenoxy) C₁₂H₈Cl₂NO 268.10 Not reported Soluble in DMSO, low in water
3-Chloro-4-fluoroaniline 3-Cl, 4-F (no phenoxy group) C₆H₄ClFNH₂ 159.55 Not reported Higher water solubility

Key Observations :

  • Halogen Position: Substituting fluorine at the 3-position (target) vs. 4-position (e.g., 3-Chloro-4-(4-fluorophenoxy)aniline) alters steric and electronic interactions, impacting biological activity .
  • Phenoxy vs.
a. Kinase Inhibition (EGFR/HER2)
  • 3-Chloro-4-(3-(trifluoromethyl)phenoxy)aniline: Demonstrated 96.75–99.33% inhibition of EGFR, attributed to the strong electron-withdrawing -CF₃ group enhancing binding affinity. HER2 inhibition was lower, suggesting selectivity differences .
  • 3-Chloro-4-(3-fluorophenoxy)aniline: Used in DAPK1 inhibitors, showing moderate antiproliferative activity. Its 3-fluorophenoxy group balances electronic effects and steric bulk, optimizing interactions with kinase domains .
  • 3-Chloro-4-(3,4-dichlorophenoxy)aniline: Lower EGFR inhibition than the trifluoromethyl analog, likely due to reduced electronic effects despite higher lipophilicity .
b. Antiplasmodial Activity
  • 3-Chloro-4-(4-chlorophenoxy)aniline: Exhibited an ED₅₀ of 3.61 mg/kg against Plasmodium falciparum. However, its hybrid with sarcosine had reduced potency (ED₅₀ = 6.49 mg/kg), linked to solubility limitations .
  • The fluorine atom may improve metabolic stability compared to chlorine analogs .

Biological Activity

3-Chloro-4-(3-fluorophenoxy)aniline is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and materials science . This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a chloro group at the 3-position and a fluorophenoxy group at the 4-position of the aniline ring, which contributes to its unique reactivity and biological interactions. Its molecular formula is C13H11ClFNOC_{13}H_{11}ClFNO.

Antimicrobial Activity

Research indicates that 3-Chloro-4-(3-fluorophenoxy)aniline exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Microorganism Inhibition Zone (mm) Concentration (µg/mL)
Staphylococcus aureus15100
Escherichia coli18100
Pseudomonas aeruginosa12100

Anticancer Activity

The anticancer potential of 3-Chloro-4-(3-fluorophenoxy)aniline has also been investigated. In vitro studies demonstrate its ability to induce apoptosis in cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The compound appears to modulate key signaling pathways involved in cell proliferation and survival.

Cell Line IC50 (µM) Mechanism of Action
MCF-725.72 ± 3.95Induction of apoptosis
A54930.50 ± 2.10Inhibition of PI3K/Akt signaling pathway

The biological activity of 3-Chloro-4-(3-fluorophenoxy)aniline is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may bind to active sites on enzymes, altering their function and inhibiting metabolic pathways crucial for microbial growth or cancer cell proliferation.
  • Receptor Modulation : It may interact with cellular receptors involved in signaling pathways that regulate apoptosis and cell cycle progression.

Case Studies

Several studies have focused on the biological effects of this compound:

  • Study on Antimicrobial Efficacy : A study conducted by researchers evaluated the antimicrobial properties against several pathogens, concluding that the compound showed promising results as a potential therapeutic agent against resistant strains .
  • Anticancer Research : Another investigation assessed the anticancer effects on various human cancer cell lines, revealing that treatment with 3-Chloro-4-(3-fluorophenoxy)aniline led to significant reductions in cell viability and increased markers of apoptosis .

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